molecular formula C22H20F3N5O B11202321 1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea

1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11202321
M. Wt: 427.4 g/mol
InChI Key: XMDBYTPBOCLMRU-UHFFFAOYSA-N
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Description

1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyridazinyl group, a pyrrolidinyl group, and a trifluoromethylphenyl group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The pyridazinyl group is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20F3N5O

Molecular Weight

427.4 g/mol

IUPAC Name

1-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H20F3N5O/c23-22(24,25)17-8-1-2-9-19(17)27-21(31)26-16-7-5-6-15(14-16)18-10-11-20(29-28-18)30-12-3-4-13-30/h1-2,5-11,14H,3-4,12-13H2,(H2,26,27,31)

InChI Key

XMDBYTPBOCLMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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